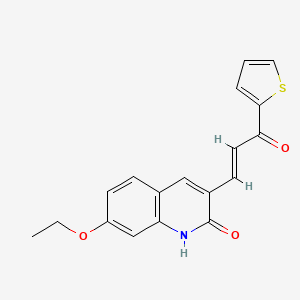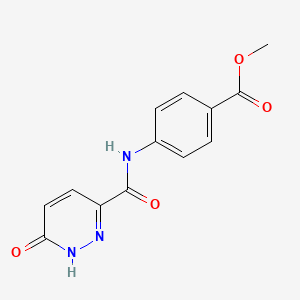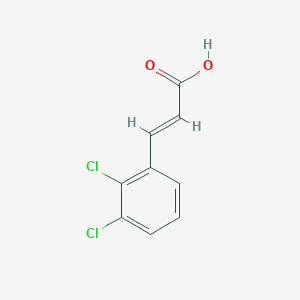![molecular formula C23H23NO5S B3016359 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396884-07-3](/img/structure/B3016359.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H23NO5S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound belongs to the class of sulfonamides , which are known to exhibit a range of pharmacological activities . Sulfonamides primarily target anti-carbonic anhydrase and anti-dihydropteroate synthetase , allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides generally act asantibacterials by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth . They do this by competing with para-aminobenzoic acid (PABA) for the bacterial enzyme dihydropteroate synthetase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid .
Biochemical Pathways
The biochemical pathways affected by sulfonamides are primarily those involved in the synthesis of folic acid . By inhibiting dihydropteroate synthetase, sulfonamides prevent the formation of dihydrofolic acid, a key intermediate in the folic acid synthesis pathway . This leads to a deficiency of folic acid in the bacteria, which is necessary for the synthesis of nucleic acids and the growth and multiplication of the bacteria .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed from the gastrointestinal tract and are distributed throughout all body tissues . They are metabolized in the liver and excreted in the urine . The bioavailability of sulfonamides can be affected by factors such as the presence of food in the stomach, the pH of the urine, and the presence of renal or hepatic impairment .
Result of Action
The result of the action of sulfonamides is the inhibition of bacterial growth and multiplication, leading to the eventual death of the bacteria . This is due to the inhibition of folic acid synthesis, which is necessary for the synthesis of nucleic acids and the growth and multiplication of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfonamides. When used in large doses, sulfonamides may cause a strong allergic reaction . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .
生化学分析
Biochemical Properties
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR) and carbonic anhydrase (CA). The sulfonamide group in the compound is known to inhibit DHFR, an enzyme crucial for DNA synthesis and repair, by mimicking the structure of its natural substrate .
Cellular Effects
The effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving the inhibition of DHFR, leading to disruptions in DNA synthesis and cell proliferation. This compound also affects gene expression by modulating transcription factors and other regulatory proteins. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, thereby reducing tumor growth .
Molecular Mechanism
At the molecular level, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its effects primarily through enzyme inhibition. The sulfonamide group binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide biosynthesis . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, the compound’s interaction with CA involves binding to the zinc ion at the enzyme’s active site, inhibiting its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide change over time. The compound exhibits good stability under physiological conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to adaptive cellular responses, such as upregulation of alternative metabolic pathways to compensate for the inhibited DHFR activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide vary with dosage in animal models. At low doses, the compound effectively inhibits DHFR and CA without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with off-target proteins and enzymes, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound’s inhibition of DHFR also affects folate metabolism, leading to reduced levels of tetrahydrofolate and subsequent impacts on nucleotide synthesis and cellular proliferation .
Transport and Distribution
Within cells and tissues, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is transported and distributed via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . The compound’s lipophilic nature allows it to cross cell membranes easily, contributing to its widespread distribution within the body.
Subcellular Localization
The subcellular localization of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is primarily within the cytoplasm and nucleus. It accumulates in these compartments due to its interactions with DHFR and other nuclear enzymes involved in DNA synthesis and repair . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in inhibiting target enzymes.
特性
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-23(25,19-9-7-18(8-10-19)17-5-3-2-4-6-17)16-24-30(26,27)20-11-12-21-22(15-20)29-14-13-28-21/h2-12,15,24-25H,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXNALKKDDEYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)







![N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B3016291.png)
![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)propanamide](/img/structure/B3016293.png)
![4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3016297.png)

